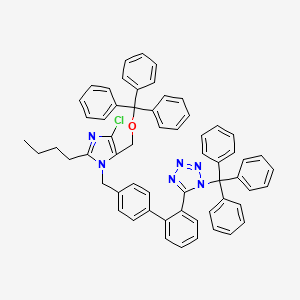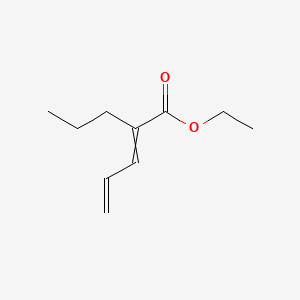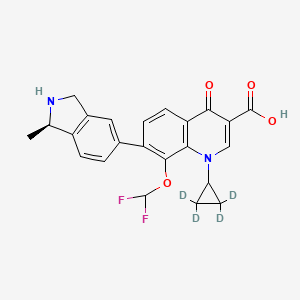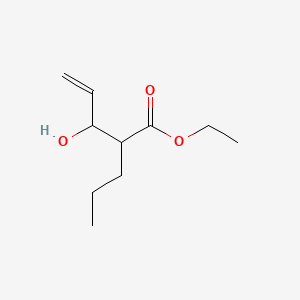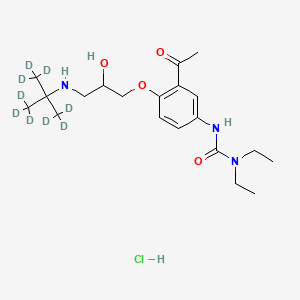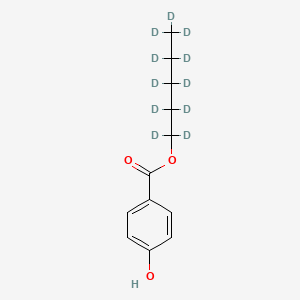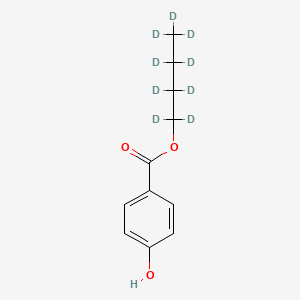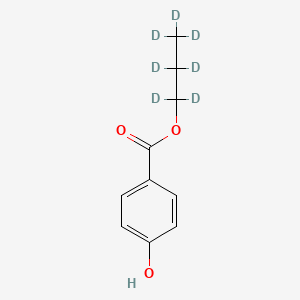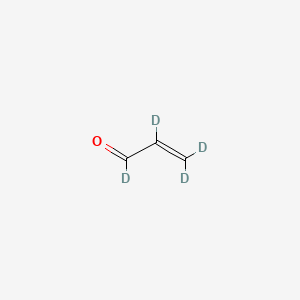![molecular formula C51H46N6O6 B565490 1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate CAS No. 1797867-82-3](/img/structure/B565490.png)
1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate” is a complex organic molecule. It is related to Candesartan Cilexetil, a pharmaceutical compound used as a selective antagonist to Angiotensin II receptors . This plays a crucial role in blood pressure regulation and sodium homeostasis, and is popularly used for the treatment of hypertension, diabetic nephropathy, and congestive heart failure .
Molecular Structure Analysis
The empirical formula of this compound is C35H38N6O6 . This indicates that it contains 35 carbon atoms, 38 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms. The molecular weight of the compound is 638.71 .Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Applications
Extended Double Ester Chain in Antihypertensive Agents : A study describes the structure of a compound similar to the query, highlighting its extended double ester chain. This structure is significant in the context of antihypertensive agents, indicating a potential application in cardiovascular medication (Fernández, Vega, & Ellena, 2005).
Synthesis and Prodrug Development : Research on developing novel angiotensin II receptor antagonists involved chemical modifications, including tritylation, to yield prodrugs. This process, applied to benzimidazole-7-carboxylic acids, demonstrates a method for enhancing the oral bioavailability of these compounds (Kubo et al., 1993).
Antioxidant Properties in Rat Liver : Benzimidazole derivatives have been studied for their in vitro effects on rat liver, focusing on lipid peroxidation levels. This research highlights the potential of these compounds, including those structurally related to the query, in addressing oxidative stress (Kuş et al., 2004).
Effects on Vascular Smooth Muscle Cells : Studies on Candesartan and its active metabolite, both structurally related to the query, examined their inhibitory potency on angiotensin II-induced responses in vascular smooth muscle cells. This research provides insights into the therapeutic applications of such compounds in cardiovascular health (Flesch et al., 1995).
Chemical Synthesis and Modification
Regioselective Monoarylation via Ruthenium-Catalyzed C–H Bond Functionalization : The monoarylation of 2-phenylbenzimidazole, which shares a core structure with the query, demonstrates advanced synthetic techniques that can be applied for producing novel benzimidazole derivatives (Kobayashi et al., 2014).
Influence on Benzimidazole Cytotoxicity and Radioprotectors : Research on disubstituted benzimidazoles, related to the query, investigates their cytotoxicity and potential as radioprotectors. This study provides a pathway for developing benzimidazole-based compounds in cancer therapy and radioprotection (Tawar et al., 2003).
Eigenschaften
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H46N6O6/c1-35(62-50(59)63-41-24-13-6-14-25-41)61-48(58)44-28-17-29-45-46(44)56(49(52-45)60-2)34-36-30-32-37(33-31-36)42-26-15-16-27-43(42)47-53-55-57(54-47)51(38-18-7-3-8-19-38,39-20-9-4-10-21-39)40-22-11-5-12-23-40/h3-5,7-12,15-23,26-33,35,41H,6,13-14,24-25,34H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGJLTHJVYKXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC)OC(=O)OC9CCCCC9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H46N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

